molecular formula C14H17N3OS B6444614 1-(4-ethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide CAS No. 2548975-86-4

1-(4-ethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide

Cat. No.: B6444614
CAS No.: 2548975-86-4
M. Wt: 275.37 g/mol
InChI Key: ZYYBNCPLLZZJNZ-UHFFFAOYSA-N
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Description

1-(4-ethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide is a compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both benzothiazole and pyrrolidine moieties in the structure makes this compound particularly interesting for various scientific research applications.

Preparation Methods

The synthesis of 1-(4-ethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of 4-ethyl-1,3-benzothiazol-2-amine with pyrrolidine-2-carboxylic acid in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions have also been explored to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

1-(4-ethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents in the molecule.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the benzothiazole ring, while reduction may lead to the formation of reduced amide or pyrrolidine derivatives .

Comparison with Similar Compounds

1-(4-ethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide can be compared with other benzothiazole derivatives, such as:

Properties

IUPAC Name

1-(4-ethyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-2-9-5-3-7-11-12(9)16-14(19-11)17-8-4-6-10(17)13(15)18/h3,5,7,10H,2,4,6,8H2,1H3,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYBNCPLLZZJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N3CCCC3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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